molecular formula C11H13NO3 B13676117 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B13676117
M. Wt: 207.23 g/mol
InChI Key: LTPZWLUUQMLCDA-UHFFFAOYSA-N
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Description

2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazinone family. This compound is characterized by its unique structure, which includes an oxazine ring fused with a benzene ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by the addition of formaldehyde to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazine ring can be reduced under specific conditions to yield a dihydro derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-Ethyl-7-(carboxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one.

    Reduction: Formation of 2-Ethyl-7-(hydroxymethyl)-2,3-dihydro-2H-benzo[b][1,4]oxazin-3(4H)-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The oxazine ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxy-7-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one (DIMBOA): A naturally occurring compound with similar structural features.

    2-Methyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one: A closely related synthetic analog.

Uniqueness

2-Ethyl-7-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position and the hydroxymethyl group at the 7-position differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-ethyl-7-(hydroxymethyl)-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H13NO3/c1-2-9-11(14)12-8-4-3-7(6-13)5-10(8)15-9/h3-5,9,13H,2,6H2,1H3,(H,12,14)

InChI Key

LTPZWLUUQMLCDA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)NC2=C(O1)C=C(C=C2)CO

Origin of Product

United States

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